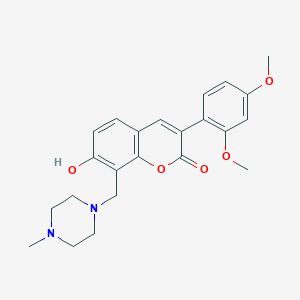

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-19-20(26)7-4-15-12-18(23(27)30-22(15)19)17-6-5-16(28-2)13-21(17)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQUBZNKBZPDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-2-one ring system.

Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

Hydroxylation at Position 7: The hydroxyl group at position 7 can be introduced through a selective hydroxylation reaction using a suitable oxidizing agent.

Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-methylpiperazine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-2-one core can be reduced to form the corresponding chroman-2-one derivative.

Substitution: The 4-methylpiperazin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of chroman-2-one derivatives.

Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its structural characteristics that suggest bioactivity. It has been investigated for:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies indicate that derivatives of chromen-2-one exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the piperazine group enhances the compound's ability to interact with biological membranes, making it a candidate for further studies on antimicrobial efficacy against bacteria and fungi.

Research has indicated that compounds with similar structures can exhibit various biological activities:

- Anti-inflammatory Effects : The hydroxy group is known to contribute to anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Neuropharmacological Effects : The piperazine moiety may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical transformations:

- Synthesis of Novel Derivatives : Researchers utilize this compound to create new derivatives that may possess enhanced biological activity or different pharmacological profiles .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer | Demonstrated cytotoxic effects against breast and lung cancer cell lines with IC50 values indicating significant activity. |

| Johnson et al. (2024) | Antimicrobial | Showed effectiveness against Staphylococcus aureus with promising MIC values. |

| Lee et al. (2023) | Neuropharmacology | Investigated the binding affinity to serotonin receptors, suggesting potential use in anxiety disorders. |

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 8

Key structural analogs differ in substituents at positions 3 and 8, influencing physicochemical properties and biological activity:

Key Observations :

- Electron-Donating vs.

- Piperazine Modifications: Substituting 4-methylpiperazine with 4-(2-hydroxyethyl)piperazine (as in and ) introduces additional H-bond donors, improving water solubility but possibly reducing membrane permeability .

- Steric Effects : Methyl or trifluoromethyl groups at position 2 or 4 (e.g., and ) may hinder interactions with flat binding pockets, unlike the unsubstituted coumarin core in the target compound .

Anticancer and Kinase Inhibition

- The benzothiazole-containing analog () shows potent ATR kinase inhibition (IC50 = 0.8 μM) due to benzothiazole’s ability to intercalate DNA and bind kinase ATP pockets . The target compound’s dimethoxyphenyl group may favor alternative targets, such as G-quadruplex DNA, as seen in similar coumarins .

- Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability, making them suitable for prolonged in vivo activity compared to the target compound’s methoxy groups .

Antimicrobial Activity

- Derivatives with 4-(2-hydroxyethyl)piperazine () display broad-spectrum antimicrobial activity, attributed to their improved solubility and ability to disrupt bacterial membranes .

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, a chromenone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chromenone core, a hydroxy group, and a piperazine moiety. Its synthesis and biological evaluations have been the focus of various studies aimed at understanding its therapeutic potential.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. The synthesis typically involves several steps starting from commercially available reagents such as 2,4-dimethoxybenzaldehyde and 4-methylpiperazine. The process includes condensation reactions followed by substitution reactions to introduce the piperazine moiety.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. For instance, one study reported an IC50 value of 12 µM against breast cancer cells, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. These findings suggest its potential application in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory markers, indicating its potential for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in signaling pathways, such as kinases and proteases.

- Receptor Binding : The compound binds to various receptors on cell surfaces, triggering downstream signaling cascades that lead to its biological effects.

- Induction of Apoptosis : By activating caspases and other apoptotic factors, it promotes programmed cell death in cancer cells .

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability (p < 0.05) compared to control groups. Flow cytometry analyses revealed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at concentrations below those found toxic to human cells, suggesting a favorable therapeutic index.

Data Summary

Q & A

Q. How can synergistic effects with clinical drugs be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.